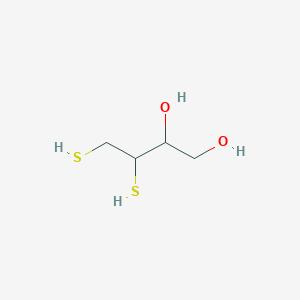
1,2-Butanediol, 3,4-dimercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Butanediol, 3,4-dimercapto- is an organosulfur compound with the molecular formula C4H10O2S2. It is a colorless compound classified as a dithiol and a diol. This compound is known for its reducing properties and is commonly used in various chemical and biological applications.
Vorbereitungsmethoden
1,2-Butanediol, 3,4-dimercapto- can be synthesized through several methods. One common synthetic route involves the reduction of disulfides to thiols. The compound can be prepared by reacting 2,3-butanediol with hydrogen sulfide in the presence of a catalyst. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
1,2-Butanediol, 3,4-dimercapto- undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, reducing disulfide bonds to thiols.
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen sulfide, oxidizing agents like hydrogen peroxide, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Butanediol, 3,4-dimercapto- has numerous scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: The compound is employed in the study of protein folding and stability, as it can reduce disulfide bonds in proteins.
Medicine: It is used in the preparation of pharmaceuticals and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Butanediol, 3,4-dimercapto- involves its ability to act as a reducing agent. The compound reduces disulfide bonds to thiols through thiol-disulfide exchange reactions. This process involves the formation of a stable six-membered ring with an internal disulfide bond, which is then reduced to form the thiol groups. The molecular targets and pathways involved include various enzymes and proteins that contain disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
1,2-Butanediol, 3,4-dimercapto- is similar to other dithiols and diols, such as dithiothreitol and dithioerythritol. it has unique properties that make it particularly useful in specific applications:
Dithioerythritol: An epimer of dithiothreitol, it has similar reducing properties but different physical and chemical characteristics.
These compounds share similar reducing capabilities but differ in their molecular structures and specific applications .
Eigenschaften
CAS-Nummer |
796963-81-0 |
|---|---|
Molekularformel |
C4H10O2S2 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
3,4-bis(sulfanyl)butane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2 |
InChI-Schlüssel |
LHOLVWOLWSNGKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CS)S)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
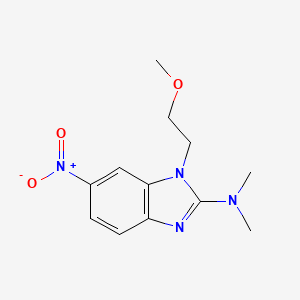

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
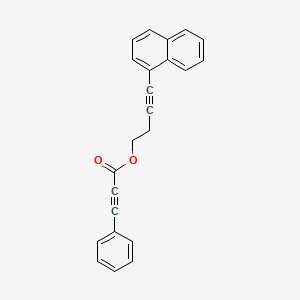
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
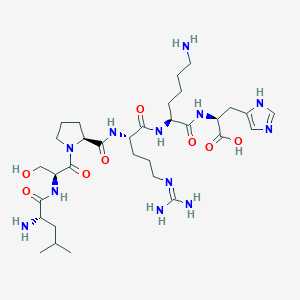
![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
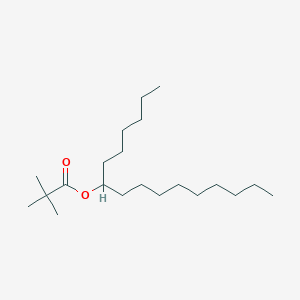
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
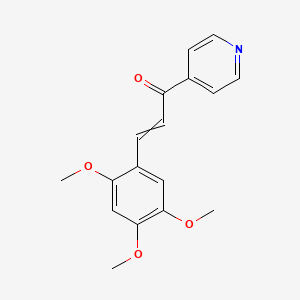
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)

